

Structure and chemical formula of Fmoc-3,4-dichloro-L-phenylalanine.

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Compound of Interest

Compound Name: *Fmoc-3,4-dichloro-L-phenylalanine*

Cat. No.: *B557931*

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An In-depth Technical Guide to Fmoc-3,4-dichloro-L-phenylalanine

This guide provides a comprehensive overview of **Fmoc-3,4-dichloro-L-phenylalanine**, a key building block in peptide synthesis and drug discovery. It covers its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and application in Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure and Formula

Fmoc-3,4-dichloro-L-phenylalanine is a derivative of the amino acid L-phenylalanine. Its structure is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring.^[1]

Chemical Formula: $C_{24}H_{19}Cl_2NO_4$ ^{[1][2][3][4]}

IUPAC Name: (2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.^[4]

Synonyms: Fmoc-L-Phe(3,4-DiCl)-OH, Fmoc-L-Phe(3,4-Cl₂)-OH, Fmoc-Phe(3,4-DiCl)-OH.^{[1][3]}

The chemical structure is visualized in the diagram below:

Caption: Chemical structure of **Fmoc-3,4-dichloro-L-phenylalanine**.

Physicochemical Properties

The key physicochemical properties of **Fmoc-3,4-dichloro-L-phenylalanine** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	177966-59-5	[1] [2] [5]
Molecular Weight	456.3 g/mol	[2] [4]
Exact Mass	455.0691135 Da	[4]
Appearance	White to off-white solid	[1] [6]
Purity	≥ 98% (HPLC)	[1]
Melting Point	114 - 138 °C	[1]
Optical Rotation	$[\alpha]_D^{20} = -31.5 \pm 1^\circ$ (c=1.153% in DMF)	[1]
Storage Conditions	0-8 °C	[1] [6]
SMILES	<chem>C1=CC=C2C(=C1)C(C3=CC=CC=C3C2)COC(=O)NC(CC4=C(C(=C(C=C4)Cl)Cl)C(=O)O</chem>	[2]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of **Fmoc-3,4-dichloro-L-phenylalanine** and its subsequent use in solid-phase peptide synthesis.

This protocol describes the synthesis of **Fmoc-3,4-dichloro-L-phenylalanine** from 3,4-dichloro-L-phenylalanine and an Fmoc-donating reagent.

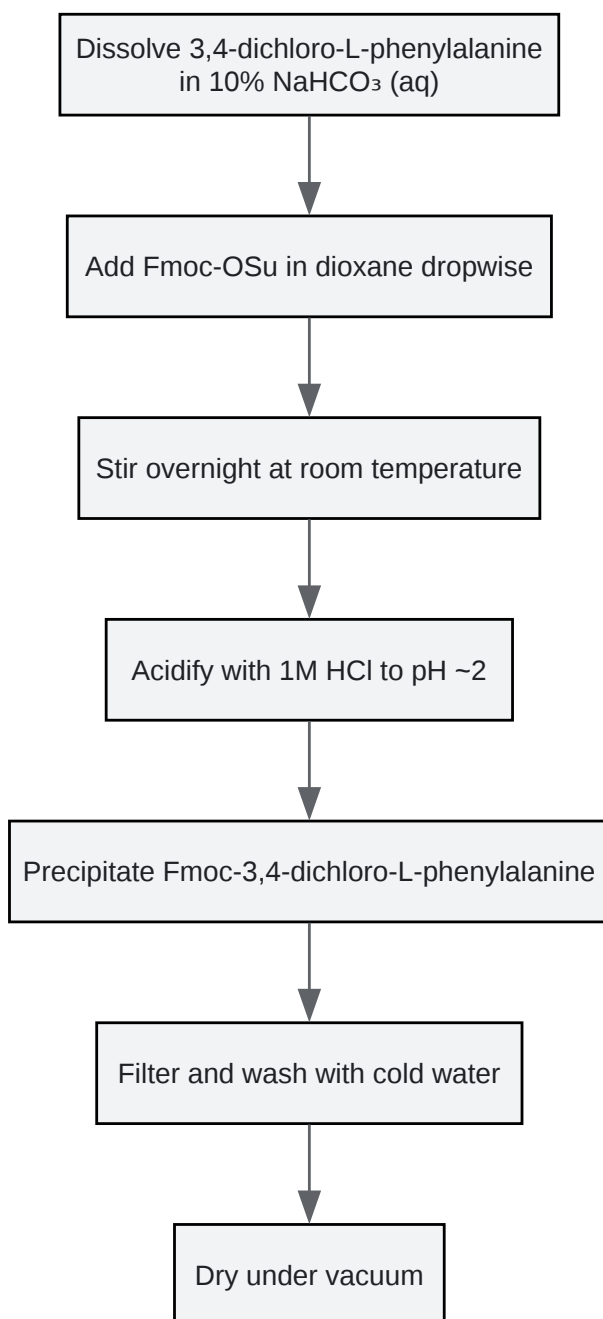
Materials:

- 3,4-dichloro-L-phenylalanine
- 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
- Sodium bicarbonate (NaHCO_3)
- Dioxane
- Deionized water
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Dissolution:** Dissolve 3,4-dichloro-L-phenylalanine in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can be used as the solvent system. Stir the mixture until the amino acid is fully dissolved.
- **Reagent Addition:** In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while maintaining vigorous stirring.
- **Reaction:** Allow the mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours).
- **Work-up:**
 - Add water to the reaction mixture and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
 - Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. The **Fmoc-3,4-dichloro-L-phenylalanine** product will precipitate as a white solid.

- Purification:
 - Collect the precipitate by vacuum filtration.
 - Wash the solid with cold deionized water to remove inorganic salts.
 - Dry the crude product under vacuum.
 - If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.



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Caption: Workflow for the synthesis of **Fmoc-3,4-dichloro-L-phenylalanine**.

This protocol outlines a single coupling cycle for incorporating **Fmoc-3,4-dichloro-L-phenylalanine** into a peptide sequence using manual SPPS.

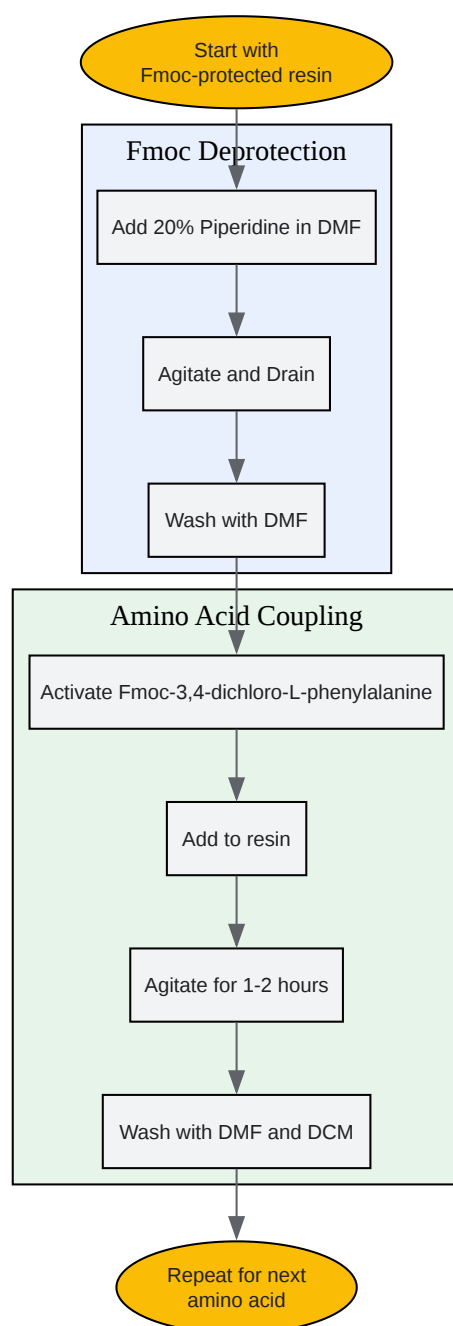
Materials:

- Fmoc-protected amino acid resin (e.g., Rink Amide resin)
- **Fmoc-3,4-dichloro-L-phenylalanine**
- N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent
- Hydroxybenzotriazole (HOBt) or a similar racemization suppressor
- N,N-Diisopropylethylamine (DIPEA)
- 20% Piperidine in N,N-Dimethylformamide (DMF)
- DMF
- Dichloromethane (DCM)

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
 - Drain the solution and repeat the deprotection step for 10 minutes.
 - Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve **Fmoc-3,4-dichloro-L-phenylalanine** (3-5 equivalents relative to resin loading), HOBt (3-5 equivalents), and DIC (3-5 equivalents) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.

- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
- Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.



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Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Drug Development

Fmoc-3,4-dichloro-L-phenylalanine is a valuable tool in various research areas:

- **Peptide Synthesis:** It serves as a building block for creating complex peptides with enhanced stability and bioactivity.[1] The dichloro-substitution on the phenyl ring can introduce unique properties to the resulting peptide.[2]
- **Drug Discovery:** This modified amino acid is utilized in the design and development of novel pharmaceuticals.[1] Peptides containing **Fmoc-3,4-dichloro-L-phenylalanine** have been employed to study protein-protein interactions and enzyme kinetics.[2]
- **Biomaterials and Proteomics:** The unique side chain can confer novel properties such as increased stability or improved solubility, making it useful in the development of new biomaterials and for proteomics research.[2]

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